molecular formula C12H26N2O4 B3056911 1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane CAS No. 75173-44-3

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane

Cat. No.: B3056911
CAS No.: 75173-44-3
M. Wt: 262.35 g/mol
InChI Key: FQMZAUZTIHXHCN-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether with the molecular formula C12H26N2O4. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .

Mechanism of Action

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane can be used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH . It can also facilitate the modification of the electrode used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples .

Safety and Hazards

The safety information available indicates that 1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane may cause skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane can be synthesized through the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the crown ether ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .

Properties

IUPAC Name

1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-2-14-4-6-16-8-10-18-12-11-17-9-7-15-5-3-13-1/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZAUZTIHXHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOCCOCCOCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443816
Record name 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75173-44-3
Record name 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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